molecular formula C15H11NO5 B14622033 Dimethyl 9-oxo-9H-pyrrolo[1,2-a]indole-1,2-dicarboxylate CAS No. 60706-00-5

Dimethyl 9-oxo-9H-pyrrolo[1,2-a]indole-1,2-dicarboxylate

Cat. No.: B14622033
CAS No.: 60706-00-5
M. Wt: 285.25 g/mol
InChI Key: TUCGSSLZZLRMAZ-UHFFFAOYSA-N
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Description

Dimethyl 9-oxo-9H-pyrrolo[1,2-a]indole-1,2-dicarboxylate is a complex organic compound belonging to the pyrroloindole family This compound is characterized by its fused tricyclic structure, which includes a pyrrole ring fused to an indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 9-oxo-9H-pyrrolo[1,2-a]indole-1,2-dicarboxylate typically involves the cyclization of azomethine ylides with olefins. One common method includes the reaction of isatin, dialkyl acetylenedicarboxylate derivatives, and pyridine as a base. This reaction proceeds via a 1,3-dipolar cycloaddition mechanism, resulting in moderate to excellent yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions, such as temperature, solvent, and catalyst, to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 9-oxo-9H-pyrrolo[1,2-a]indole-1,2-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, pyridine, and various oxidizing and reducing agents. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups .

Scientific Research Applications

Dimethyl 9-oxo-9H-pyrrolo[1,2-a]indole-1,2-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl 9-oxo-9H-pyrrolo[1,2-a]indole-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrroloindole derivatives, such as:

Uniqueness

Dimethyl 9-oxo-9H-pyrrolo[1,2-a]indole-1,2-dicarboxylate is unique due to its specific tricyclic structure and the presence of two ester groups. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

60706-00-5

Molecular Formula

C15H11NO5

Molecular Weight

285.25 g/mol

IUPAC Name

dimethyl 4-oxopyrrolo[1,2-a]indole-2,3-dicarboxylate

InChI

InChI=1S/C15H11NO5/c1-20-14(18)9-7-16-10-6-4-3-5-8(10)13(17)12(16)11(9)15(19)21-2/h3-7H,1-2H3

InChI Key

TUCGSSLZZLRMAZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN2C3=CC=CC=C3C(=O)C2=C1C(=O)OC

Origin of Product

United States

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